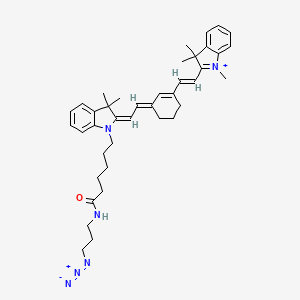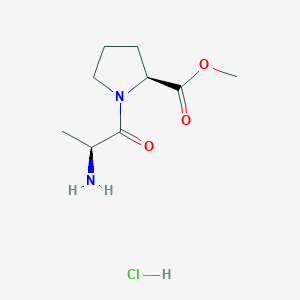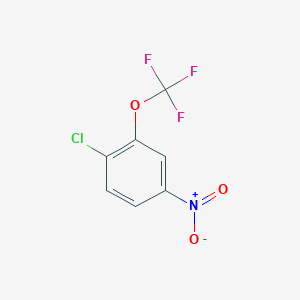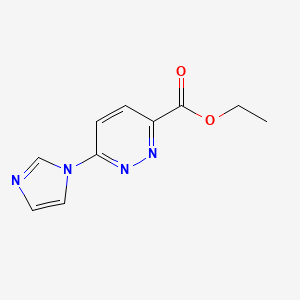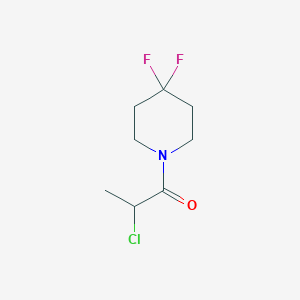
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile
Descripción general
Descripción
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile, commonly referred to as DFMP, is an organic compound with a chemical structure consisting of a difluoromethyl group attached to a piperidine moiety. It is a white crystalline solid with a melting point of 65-67 °C and a boiling point of 174-176 °C. DFMP is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has a wide range of applications in the field of organic synthesis.
Aplicaciones Científicas De Investigación
Drug Design and Synthesis
Piperidine derivatives, including those with difluoromethyl groups, are pivotal in drug design due to their presence in numerous pharmaceuticals. They are often used as building blocks in the synthesis of drugs, leveraging their pharmacological properties to enhance activity and efficacy .
Biological Activity Enhancement
The incorporation of the piperidine moiety into compounds can significantly enhance their biological activity. This is particularly true for derivatives like “3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile”, which can be used to develop potential drugs with improved pharmacokinetic profiles .
Organic Light-Emitting Diodes (OLEDs)
Piperidine derivatives are utilized in the construction of highly emissive metal complexes, which are essential components in OLEDs. The difluoromethyl group can influence the electronic properties of these compounds, potentially leading to more efficient light-emitting materials .
Dye-Sensitized Solar Cells
The structural features of piperidine derivatives, such as “3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile”, make them suitable ligands for creating strong light-absorbing metal complexes. These complexes are used in dye-sensitized solar cells to enhance light-harvesting capabilities .
Anticoagulant Medications
Piperidine derivatives have been studied for their anticoagulant effects. The specific structure of “3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile” may contribute to the development of new anticoagulant medications with fewer side effects and improved patient outcomes .
Cyclization Reactions in Organic Chemistry
The compound can be involved in various cyclization reactions, which are fundamental in organic chemistry for the synthesis of complex molecules. These reactions can lead to the formation of new piperidine derivatives with potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
3-[4-(difluoromethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O/c10-9(11)7-2-5-13(6-3-7)8(14)1-4-12/h7,9H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAAPVSYSSECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



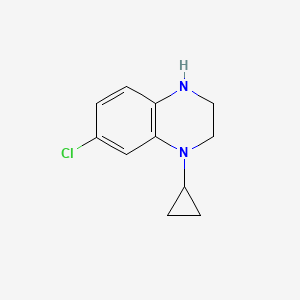

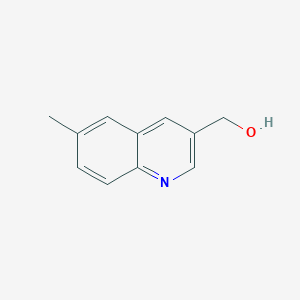
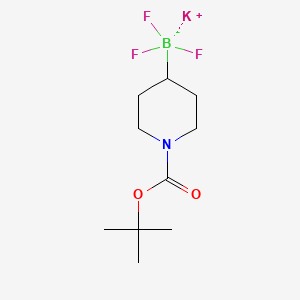
![2-Chlorobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1490798.png)
![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1490802.png)
